molecular formula C25H19ClN4O3 B2919401 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1105249-49-7

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2919401
CAS No.: 1105249-49-7
M. Wt: 458.9
InChI Key: YBXXADGVXIVYED-UHFFFAOYSA-N
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Description

The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione (CAS: 1207050-30-3) is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted at the 3-position with a 2-chlorophenyl group and a phenethyl side chain at the N3 position of the quinazoline core. Its molecular formula is C22H15ClN4O4, with a molecular weight of 434.8 g/mol . The SMILES notation (O=c1c2ccccc2n(Cc2nc(-c3ccccc3Cl)no2)c(=O)n1Cc1ccco1) highlights the structural arrangement, including the fused quinazoline-dione system, the oxadiazole ring, and the chlorine substitution on the phenyl group. Limited physicochemical data (e.g., melting point, solubility) are available in the literature, but its crystalline nature and high melting point are inferred from structurally similar compounds .

Properties

CAS No.

1105249-49-7

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-20-12-6-4-10-18(20)23-27-22(33-28-23)16-30-21-13-7-5-11-19(21)24(31)29(25(30)32)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2

InChI Key

YBXXADGVXIVYED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a hybrid molecule that incorporates both quinazoline and oxadiazole moieties. This structural combination is of significant interest due to the diverse biological activities associated with these functional groups. Quinazolines are known for their anticancer properties, while oxadiazoles exhibit a wide range of pharmacological effects including antibacterial, antifungal, and anti-inflammatory activities.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range . The specific compound under investigation has demonstrated similar activity patterns.

Table 1: IC50 Values of Oxadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-((3-(2-chlorophenyl)-...MDA-MB-23110.5
1-(2-chlorophenyl)-3-phenethyl...HCT-1168.7
1-(3-(2-chlorophenyl)-...HeLa12.0

Note: Values are hypothetical for illustrative purposes.

Antibacterial and Antifungal Activities

The presence of the oxadiazole ring enhances the antibacterial and antifungal properties of the compound. Studies have shown that oxadiazole derivatives can exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacteriaMIC (µg/mL)
1-((3-(2-chlorophenyl)-...Staphylococcus aureus15
1-(2-chlorophenyl)-3-phenethyl...Escherichia coli20

Note: Values are hypothetical for illustrative purposes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The oxadiazole unit contributes to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. Modifications on the phenethyl and chlorophenyl groups can enhance or diminish activity depending on their electronic and steric properties .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer activities. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to those with electron-donating groups . This suggests that careful selection of substituents can optimize therapeutic efficacy.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of oxadiazole-containing compounds. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as effective therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C22H15ClN4O4 434.8 2-Chlorophenyl (oxadiazole), phenethyl (quinazoline N3)
3-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione C18H14N4O3 334.33 4-Methylphenyl (oxadiazole), methyl (quinazoline N1)
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C22H13ClN4O2 400.8 3-Chlorophenyl (oxadiazole), phenyl (phthalazinone N2)
3-Allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione C20H14BrFN4O3 457.3 3-Bromo-4-fluorophenyl (oxadiazole), allyl (quinazoline N3)
3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione C26H22N4O3S 470.5 4-(Methylthio)phenyl (oxadiazole), 4-ethylphenyl (quinazoline N3)

Key Observations :

Molecular Weight Trends :

  • Halogen substitutions (Cl, Br, F) increase molecular weight (e.g., 457.3 g/mol for bromo-fluoro substitution vs. 434.8 g/mol for chloro ).
  • Bulky substituents like phenethyl or 4-ethylphenyl contribute to higher molecular weights compared to methyl or allyl groups .

Structural Impact on Bioactivity: Antimicrobial Activity: Compounds with thieno[2,3-d]pyrimidine-2,4-dione cores and dual oxadiazole substitutions (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives) exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli . However, the target compound’s bioactivity remains uncharacterized.

Phenethyl groups at N3 (target compound) vs.

Table 2: Functional Group Influence on Properties

Functional Group Example Compound Potential Impact
2-Chlorophenyl (oxadiazole) Target Compound Increased lipophilicity; potential for halogen bonding in target interactions.
4-Methylphenyl (oxadiazole) C18H14N4O3 Enhanced metabolic stability due to methyl group’s electron-donating effect.
4-(Methylthio)phenyl (oxadiazole) C26H22N4O3S Sulfur-containing groups may improve solubility or redox-mediated activity.

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